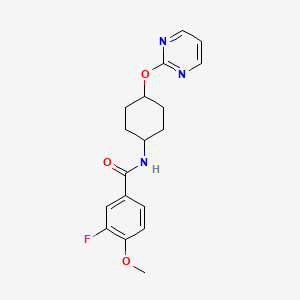
3-fluoro-4-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
: 3-fluoro-4-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is an interesting compound in the field of medicinal chemistry. Its molecular structure is characterized by the presence of a fluorine atom, a methoxy group, a pyrimidine ring, and a cyclohexyl benzamide moiety. These functional groups contribute to its unique properties and make it a valuable molecule for various scientific studies.
Vorbereitungsmethoden
: Synthetic Routes and Reaction Conditions : The synthesis of 3-fluoro-4-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide generally involves several key steps:
Formation of intermediate compounds: Starting with benzamide, derivatives are formed using nucleophilic substitution reactions to introduce the methoxy and fluoro groups.
Cyclohexyl and pyrimidine linkage: A separate reaction involves creating the cyclohexyl and pyrimidine components which are later attached to the intermediate benzamide derivative.
Final coupling and purification: The final step involves coupling these intermediates under specific reaction conditions such as controlled temperature and solvents, followed by purification to obtain the pure compound.
Industrial Production Methods
: Industrial production of this compound follows optimized routes using automated and scalable processes, ensuring high yield and purity. Reaction conditions are typically refined to use cost-effective and readily available reagents, with rigorous control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
: Types of Reactions :
Oxidation: This compound can undergo oxidation reactions, altering the functional groups and potentially forming new derivatives.
Reduction: It is also susceptible to reduction processes, leading to the formation of reduced forms with different chemical properties.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitutions, are common, where specific functional groups can be replaced by others.
Common Reagents and Conditions
: Typical reagents include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction reactions. These reactions are often carried out under controlled conditions, including specific solvents and temperatures.
Major Products Formed
: The major products depend on the reaction type but can include various derivatives with altered functional groups, which may possess distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
: 3-fluoro-4-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is widely used in the following fields:
Chemistry: It serves as a starting material or intermediate in the synthesis of other complex molecules.
Biology: It is studied for its interactions with biological targets, such as enzymes or receptors, providing insights into its potential as a bioactive molecule.
Medicine: Research explores its potential therapeutic applications, including its effects on specific pathways implicated in various diseases.
Industry
Wirkmechanismus
: The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, modulating their activity. The presence of the fluoro and methoxy groups enhances its affinity and selectivity for these targets. Molecular pathways involved may include signaling cascades, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
: Similar compounds include:
3-fluoro-4-methoxybenzamide: Lacks the cyclohexyl and pyrimidine components, showing differences in biological activity.
4-methoxy-N-(4-pyrimidin-2-yloxy)cyclohexyl)benzamide: Missing the fluoro group, which alters its interaction with molecular targets.
Other benzamides: The presence or absence of specific functional groups (like fluoro or methoxy) significantly changes their properties.
What makes 3-fluoro-4-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide unique is its specific combination of functional groups, contributing to its distinct chemical and biological profile, making it an intriguing subject for further research.
Eigenschaften
IUPAC Name |
3-fluoro-4-methoxy-N-(4-pyrimidin-2-yloxycyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-24-16-8-3-12(11-15(16)19)17(23)22-13-4-6-14(7-5-13)25-18-20-9-2-10-21-18/h2-3,8-11,13-14H,4-7H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMXYLLNQSEBMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














